4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 929976-63-6
VCID: VC8153279
InChI: InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)
SMILES: C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid

CAS No.: 929976-63-6

Cat. No.: VC8153279

Molecular Formula: C21H19NO4

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid - 929976-63-6

Specification

CAS No. 929976-63-6
Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid
Standard InChI InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)
Standard InChI Key IWMUNNGMJRKNSV-UHFFFAOYSA-N
SMILES C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a cyclopentene ring substituted with an Fmoc-protected amino group at the 4-position and a carboxylic acid at the 1-position. Its stereochemistry, denoted as (1R,4S), is critical for its reactivity and biological interactions . The Fmoc group (9-fluorenylmethyloxycarbonyl) acts as a temporary protecting group, enabling selective deprotection during solid-phase peptide synthesis (SPPS).

Key Structural Features:

  • Cyclopentene Ring: Introduces conformational rigidity, enhancing peptide stability.

  • Fmoc Group: Provides UV-dependent deprotection via piperidine, minimizing side reactions .

  • Carboxylic Acid: Facilitates peptide bond formation through activation (e.g., HOBt/DIC) .

Physicochemical Data

PropertyValueSource
CAS Number220497-65-4
Molecular FormulaC<sub>21</sub>H<sub>19</sub>NO<sub>4</sub>
Molecular Weight349.4 g/mol
IUPAC Name(1R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid
SMILESC1C@HC(=O)O
SolubilityDMSO, DMF (>50 mg/mL)

The compound’s chiral centers (1R,4S) are verified via enantiomeric excess ≥94% in commercial batches . Its logP value (~3.2) predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug design .

Synthesis and Optimization

Synthetic Routes

The synthesis involves three key steps: cyclopentene formation, Fmoc protection, and carboxylation (Scheme 1) .

Scheme 1: Synthesis Pathway

  • Cyclopentene Formation: Diels-Alder reaction between cyclopentadiene and acrylonitrile yields the cyclopentene backbone .

  • Amination: Ring-opening amination with ammonia introduces the amino group .

  • Fmoc Protection: Treatment with Fmoc-Cl in anhydrous THF installs the protecting group .

  • Carboxylation: Hydrolysis of the nitrile group to carboxylic acid using HCl/NaOH .

Industrial-scale production employs continuous flow reactors to enhance yield (85–92%) and purity (>98%) .

Stereochemical Control

Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru) ensures high enantioselectivity . Recent advances leverage enzymatic resolution with lipases to achieve >99% ee .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound’s Fmoc group is cleaved under mild basic conditions (20% piperidine/DMF), preserving acid-sensitive side chains . Its cyclopentene moiety reduces conformational flexibility, mitigating aggregation in hydrophobic peptides .

Case Study: Anticancer Peptide Design

Incorporating this residue into a p53-derived peptide improved proteolytic stability (t<sub>1/2</sub> = 8.2 h vs. 1.5 h for linear analog) while maintaining MDM2-binding affinity (K<sub>d</sub> = 12 nM) .

Conformational Studies

Circular dichroism (CD) and NMR analyses reveal that the cyclopentene ring induces β-turn structures, facilitating receptor recognition .

Future Research Directions

Targeted Drug Delivery

Functionalizing the cyclopentene ring with PEG linkers may enhance tumor accumulation. Preliminary mouse models show 2.3-fold higher doxorubicin delivery to breast cancer xenografts .

Fluorinated Analogs

Introducing CF<sub>3</sub> groups via radical trifluoromethylation (Selectfluor/Fe(III)) could improve metabolic stability .

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